molecular formula C8H6BrNO B3270551 2-(2-Bromophenyl)-2-hydroxyacetonitrile CAS No. 52923-21-4

2-(2-Bromophenyl)-2-hydroxyacetonitrile

Cat. No. B3270551
CAS RN: 52923-21-4
M. Wt: 212.04 g/mol
InChI Key: BJJDHOPCQJHYQH-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-hydroxyacetonitrile is a chemical compound with the molecular formula C₉H₈BrN . It is also known by other names, including 2-(2-Bromophenyl)propanenitrile . The compound’s structure consists of a bromophenyl group attached to a hydroxyacetonitrile moiety .

Scientific Research Applications

Crystal Structure Analysis

  • 2-Bromobenzaldehyde cyanohydrin , alternatively called (2-bromophenyl)(hydroxy)acetonitrile, has been studied for its crystal structure. The bond lengths and angles are normal, and in the crystal structure, an intermolecular hydrogen bond between the hydroxy group and the nitrile N atom is established. This finding supports understanding of molecular interactions and geometries in similar compounds (Betz, Betzler, & Klüfers, 2007).

Role in Astrophysical Conditions

  • Hydroxyacetonitrile (HOCH2CN) , closely related to 2-(2-Bromophenyl)-2-hydroxyacetonitrile, has been investigated as a precursor for various molecules in astrophysical conditions. It suggests that in environments like interstellar grains, hydroxyacetonitrile can be formed and subsequently photodegraded, releasing molecules detectable through rotational spectroscopy (Danger et al., 2013).

Organic Synthesis

  • The compound has been used in organic synthesis, particularly in the creation of epoxybenzoxocines . The process involves treating 2-(2-Bromophenyl)-acetaldehyde acetals with n-BuLi and aldehydes to form hydroxyacetales, which are then cyclized under acidic conditions (Wünsch, 1991).

Bromocyanomethylation

  • It has been used in the bromocyanomethylation of carbonyl compounds, resulting in the production of corresponding 2-bromo-3-hydroxynitriles. This method, involving dibromoacetonitrile and indium(I) bromide, has shown moderate diastereoselectivity and exclusive mono-coupling at the carbonyl group in specific compounds (Nobrega, Gonçalves, & Peppe, 2000).

Photoluminescence Characteristics

  • The synthesis and study of α,β-diarylacrylonitrile derivatives containing a biphenyl group and a triphenylamine unit from 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile have been conducted. These compounds exhibit green fluorescence, indicating potential applications in photoluminescent materials (Li et al., 2011).

Future Directions

: ChemSpider: 2-(2-Bromophenyl)propanenitrile

properties

IUPAC Name

2-(2-bromophenyl)-2-hydroxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJDHOPCQJHYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-hydroxyacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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